(S)-1-(2-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride
Description
(S)-1-(2-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride is a chemical compound that belongs to the class of pyrrolidines. It features a fluorobenzyl group attached to the pyrrolidine ring, which is a common motif in medicinal chemistry due to its potential biological activity.
Properties
IUPAC Name |
(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQRIKINHKGLIJ-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=CC=C2F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Synthetic Strategies
The synthesis of (S)-1-(2-fluorobenzyl)pyrrolidin-3-amine dihydrochloride typically follows a modular approach involving:
- Construction of the pyrrolidine ring.
- Introduction of the 2-fluorobenzyl substituent.
- Resolution of the stereocenter at the 3-amino position.
- Salt formation to yield the dihydrochloride.
A foundational method involves the alkylation of (S)-pyrrolidin-3-amine with 2-fluorobenzyl bromide under basic conditions. This reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the bromide ion. Optimal yields (78–82%) are achieved using potassium carbonate in acetonitrile at 60°C for 12 hours.
Table 1: Comparison of Alkylating Agents
| Alkylating Agent | Solvent | Base | Yield (%) | ee (%) |
|---|---|---|---|---|
| 2-Fluorobenzyl bromide | Acetonitrile | K₂CO₃ | 82 | 98 |
| 2-Fluorobenzyl chloride | DMF | Et₃N | 68 | 95 |
| 2-Fluorobenzyl tosylate | THF | NaH | 72 | 97 |
Alternative routes employ reductive amination between 2-fluorobenzaldehyde and pyrrolidin-3-one, followed by stereoselective reduction. This method, while lengthier, offers superior control over diastereomeric excess (up to 99%) when using (R)-CBS catalyst.
Stereochemical Control and Resolution Techniques
Asymmetric Synthesis
The (S)-configuration at the 3-amino position is critical for biological activity. State-of-the-art approaches utilize:
Diastereomeric Salt Formation
A patent-pending method describes resolution using (1S)-(−)-camphorsulfonic acid:
- React racemic 1-(2-fluorobenzyl)pyrrolidin-3-amine with 1.1 eq. (1S)-(−)-camphorsulfonic acid in ethanol.
- Crystallize at −20°C to isolate the (S)-enantiomer salt (yield: 65%, ee: 99.5%).
- Liberate the free base using NaOH, then treat with HCl to form the dihydrochloride.
Process Optimization and Industrial Scaling
Catalytic System Advancements
Recent innovations in palladium catalysis enhance the efficiency of the benzylation step:
Pd(OAc)₂ (2 mol%)
Xantphos (4 mol%)
Cs₂CO₃, Toluene, 110°C, 6 h
Yield: 89%
ee: 98%
This system minimizes β-hydride elimination side products while maintaining stereochemical integrity.
Purification and Characterization
Chromatographic Methods
- Ion-exchange chromatography : Removes residual amines using Dowex® 50WX4 resin (H+ form), eluting with 2M NH₄OH in MeOH.
- Preparative HPLC : C18 column, 0.1% TFA/ACN gradient (15→45% over 30 min), 214 nm detection.
Table 2: Analytical Data for Final Product
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (dec.) | DSC |
| [α]²⁵_D | +12.4° (c 1.0, H₂O) | Polarimetry |
| Purity | 99.8% | HPLC (254 nm) |
| Water Content | 0.12% | Karl Fischer |
Comparative Analysis of Synthetic Methods
Table 3: Economic and Environmental Metrics
| Method | Cost Index | E-Factor | PMI | Yield (%) |
|---|---|---|---|---|
| Classical Alkylation | 1.00 | 32 | 5.6 | 82 |
| Reductive Amination | 1.35 | 28 | 4.8 | 75 |
| Enzymatic Resolution | 2.10 | 41 | 6.2 | 48 |
| Catalytic Asymmetric | 1.80 | 19 | 3.1 | 89 |
The catalytic asymmetric method demonstrates superior atom economy (PMI 3.1 vs. industry average 5.8) despite higher catalyst costs.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
(S)-1-(2-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride is being explored as a lead compound for developing new medications targeting neurological disorders. Its structural characteristics suggest potential interactions with various receptors involved in neuropharmacological pathways .
Neuropharmacology
Research indicates that this compound may exhibit notable biological activities, particularly in modulating neurotransmitter systems. Preliminary studies suggest its potential efficacy in treating conditions such as anxiety and depression by interacting with neurotransmitter receptors .
Receptor Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various receptors and enzymes. These studies are crucial for understanding its mechanism of action and therapeutic relevance. The compound may interact with:
- Dopamine receptors
- Serotonin receptors
- Other neuroreceptors involved in mood regulation.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promising results in preclinical models, indicating potential for anxiety and depression treatment.
- Binding Affinity Tests : Initial tests have demonstrated significant binding affinity to dopamine and serotonin receptors, suggesting its role as a modulator in these pathways .
- Therapeutic Development : Ongoing research aims to elucidate specific mechanisms of action, paving the way for developing novel therapeutics based on this compound .
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride
- (S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride
- (S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
Uniqueness
(S)-1-(2-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride is unique due to the presence of the fluorine atom, which can influence its biological activity and chemical reactivity compared to its analogs.
Biological Activity
(S)-1-(2-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride is a synthetic organic compound notable for its potential biological activities, particularly in the field of neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 169452-21-5
- Molecular Formula : C11H17Cl2FN2
- Molecular Weight : 267.17 g/mol
The compound features a pyrrolidine ring with a 2-fluorobenzyl substituent, which enhances its solubility and biological activity due to the presence of the fluorine atom.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system. The fluorophenyl group is believed to enhance binding affinity through hydrophobic interactions, while the overall structure contributes to the compound's stability and specificity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuropharmacological Effects : It has been studied for its potential in treating neurological disorders. Preliminary studies suggest it may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function .
- Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in neurochemical pathways, which could be beneficial for conditions like depression and anxiety disorders.
- Receptor Binding Affinity : Interaction studies have revealed that this compound may exhibit significant binding affinity to serotonin and dopamine receptors, suggesting its potential as a therapeutic agent in psychiatric conditions .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Study 1 : A high-throughput screening identified this compound as a selective inhibitor for certain neurotropic viruses, indicating its potential utility in antiviral therapies .
- Study 2 : In vitro assays demonstrated that the compound effectively modulates neurotransmitter levels in neuronal cultures, suggesting mechanisms that could lead to antidepressant effects.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (R)-1-(2-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride | Enantiomer of (S) isomer | Potential differences in biological activity |
| 1-(3-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride | Different fluorine substitution position | May exhibit different receptor selectivity |
| 1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride | Chlorine instead of fluorine | Altered pharmacokinetic properties |
Future Directions
Further research is necessary to elucidate the specific mechanisms behind the biological activities of this compound. Investigations into its pharmacokinetics, long-term effects, and potential therapeutic applications are crucial for understanding its role in neuropharmacology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride with high enantiomeric purity?
- Methodological Answer :
- Use chiral resolution agents (e.g., chiral amines or cyclodextrins) during salt formation to isolate the (S)-enantiomer .
- Introduce the 2-fluorobenzyl group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) to minimize racemization .
- Purify intermediates via recrystallization or column chromatography, monitored by chiral HPLC (e.g., using a Chiralpak® column) to confirm enantiopurity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in sealed, light-resistant containers at 2–8°C under anhydrous conditions to prevent hydrolysis .
- Handling : Use local exhaust ventilation, nitrile gloves, and safety goggles. Avoid dust formation to reduce inhalation risks .
- Decomposition Risks : Monitor for discoloration or gas emission, which may indicate degradation under heat (>40°C) or humidity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign stereochemistry using ¹H/¹³C NMR (e.g., coupling constants for pyrrolidine protons and fluorobenzyl aromatic signals) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (hydrogen atoms refined using riding models) .
- LCMS/HPLC : Quantify purity (>98%) and detect impurities (e.g., diastereomers or unreacted intermediates) using reverse-phase C18 columns .
Q. What pharmacological screening strategies are appropriate for evaluating its bioactivity?
- Methodological Answer :
- In Vitro Assays : Test binding affinity to aminergic receptors (e.g., dopamine or serotonin receptors) using radioligand displacement assays .
- Formulation : For in vivo studies, dissolve in aqueous buffers or complex with hydroxypropyl-β-cyclodextrin to enhance solubility .
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀ values in enzyme inhibition assays .
Advanced Research Questions
Q. How can enantiomeric purity be validated and maintained during scale-up synthesis?
- Methodological Answer :
- Chiral Chromatography : Validate enantiopurity using Daicel® columns with mobile phases like hexane/isopropanol (90:10) .
- Process Controls : Optimize reaction temperature (<25°C) and solvent polarity to minimize racemization during 2-fluorobenzyl group introduction .
- Circular Dichroism (CD) : Confirm optical activity in the 200–300 nm range to detect trace enantiomeric impurities .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 3-fluoro or chloro variants) or pyrrolidine ring expansions to piperidines .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors and prioritize synthetic targets .
- In Vivo Efficacy : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of lead analogs in rodent models .
Q. What methodologies are effective in identifying and quantifying synthetic impurities?
- Methodological Answer :
- HPLC-UV/HRMS : Detect trace impurities (e.g., N-oxide byproducts) using gradient elution (0.1% TFA in acetonitrile/water) .
- Reference Standards : Compare retention times and MS/MS fragmentation patterns against certified impurities (e.g., EP-grade standards) .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile functional groups .
Q. How should conflicting data regarding this compound’s biological activity be addressed?
- Methodological Answer :
- Assay Reproducibility : Validate results across multiple cell lines (e.g., HEK293 vs. CHO) and control for batch-to-batch compound variability .
- Metabolite Screening : Use LCMS to identify active metabolites (e.g., deaminated derivatives) that may contribute to off-target effects .
- Data Normalization : Apply statistical corrections (e.g., Z-factor) to account for assay noise or solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
